molecular formula C22H26N4O2S B2885518 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 422532-78-3

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2885518
CAS No.: 422532-78-3
M. Wt: 410.54
InChI Key: OERKXVYBMXXJST-UHFFFAOYSA-N
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Description

2-{[4-(Butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a quinazoline derivative featuring a 4-butylamino-substituted quinazoline core linked via a sulfanyl bridge to an acetamide moiety bearing a 4-ethoxyphenyl group. This compound integrates structural motifs associated with diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The quinazoline scaffold is known for its role in targeting enzyme active sites, while the sulfanyl-acetamide linkage and aryl substituents modulate solubility, bioavailability, and target specificity .

Properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-3-5-14-23-21-18-8-6-7-9-19(18)25-22(26-21)29-15-20(27)24-16-10-12-17(13-11-16)28-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,24,27)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERKXVYBMXXJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves several steps. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring without solvent at elevated temperatures, and fusion techniques . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of other heterocyclic compounds.

    Biology: It may have biological activity and can be studied for its potential therapeutic effects.

    Medicine: It could be investigated for its potential use as a drug or in drug development.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Quinazoline vs. Pyrimidine/Triazole Derivatives: The quinazoline core in the target compound provides a larger aromatic system compared to pyrimidine-based analogues (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, ). Triazole-containing compounds (e.g., N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide, ) exhibit distinct electronic properties due to the triazole ring’s polarity, which may alter metabolic stability .

Substituent Modifications

  • In contrast, sulfamoylphenyl substituents (e.g., N-(substituted)-2-[(4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio]acetamide derivatives, ) improve aqueous solubility, favoring pharmacokinetic profiles .
  • 4-Ethoxyphenyl Acetamide: The ethoxy group’s electron-donating nature contrasts with electron-withdrawing substituents like nitro or chloro in analogues (e.g., 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide, ). This difference may influence receptor binding kinetics and metabolic oxidation pathways .

Anti-Inflammatory Activity

  • 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide ( ) demonstrated superior anti-inflammatory activity (compared to Diclofenac) but with moderate ulcerogenic effects. The target compound’s butylamino group may further enhance potency but requires evaluation for gastrointestinal toxicity .

Kinase Inhibition

  • Belonosudil (2-(3-{4-[(1H-indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide, ), a ROCK inhibitor, shares the quinazoline-acetamide scaffold. The target compound’s butylamino and ethoxyphenyl groups could shift selectivity toward other kinases (e.g., EGFR or ABCG2) depending on substituent interactions .

Antimicrobial Potential

  • N-(4-Methoxyphenyl)acetamide derivatives ( ) showed antimicrobial activity, suggesting that the ethoxyphenyl group in the target compound may confer similar properties. However, the bulky butylamino substituent might reduce efficacy against bacterial targets .

Crystallographic and Computational Insights

  • SHELX software ( ) has been critical in refining crystal structures of related compounds (e.g., N-(4-methoxyphenyl)acetamide, ). Computational studies (e.g., NBO analysis in ) predict hydrogen-bonding interactions and stability, guiding structural optimization .

Biological Activity

The compound 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C19H24N4S Molecular Weight 356 49 g mol \text{C}_{19}\text{H}_{24}\text{N}_4\text{S}\quad \text{ Molecular Weight 356 49 g mol }

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate significant anticancer activity, with mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (μM) Mechanism of Action
HCT-11610.72 (48h)Induction of apoptosis
MCF-721.29 (48h)G0/G1 phase cell cycle arrest
HepG217.48 (48h)Inhibition of angiogenesis via VEGFR-2

The IC50 values reflect the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancerous cells .

The compound's mechanism involves multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to characteristic morphological changes such as chromatin condensation and nuclear fragmentation.
  • Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in various cancer cell lines, preventing further proliferation.
  • Targeting Kinases : The compound demonstrates inhibitory activity against several kinases involved in cancer progression, including VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and growth .

Study 1: Cytotoxic Evaluation

In a study conducted by Gonçalves-Nunes et al., a series of quinazoline derivatives were synthesized and tested for their anticancer properties. The specific compound demonstrated significant cytotoxicity against HCT-116 cells with an IC50 value of 10.72 μM after 48 hours. The study highlighted that this compound could serve as a promising lead for further development in cancer therapy .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound inhibits cancer cell proliferation. It was found that treatment with the compound resulted in decreased levels of phosphorylated ERK1/2 and p-STAT3, indicating disruption of key signaling pathways involved in cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide, and how can purity be ensured?

  • Synthesis Methodology : The compound is synthesized via multi-step reactions involving a quinazoline core modified with a butylamino group and a thioacetamide linker. Key steps include nucleophilic substitution at the quinazoline C2 position and coupling with the ethoxyphenylacetamide moiety. Reaction conditions (e.g., anhydrous solvents, temperatures of 60–80°C, and catalysts like triethylamine) are critical for yield optimization .
  • Purification & Validation : Chromatography (flash column or HPLC) isolates intermediates, while NMR (<sup>1</sup>H/<sup>13</sup>C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Purity >95% is typically achieved via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • NMR : <sup>1</sup>H NMR identifies proton environments (e.g., ethoxyphenyl singlet at δ 6.8–7.2 ppm, thioether protons at δ 3.5–4.0 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O, ~170 ppm) and quinazoline aromatic carbons .
  • IR Spectroscopy : Peaks at ~1650 cm<sup>-1</sup> (amide C=O) and ~1250 cm<sup>-1</sup> (C-S bond) validate functional groups .
    • Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) detects impurities at 254 nm .

Advanced Research Questions

Q. How do the ethoxyphenyl and butylamino substituents influence the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) :

  • The ethoxyphenyl group enhances lipid solubility, improving membrane permeability.
  • The butylamino side chain on quinazoline facilitates hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR inhibition observed in analogues ).
  • Thioether Linker : Stabilizes the molecule against metabolic degradation compared to ether analogues .
    • Experimental Validation : Competitive binding assays (SPR or fluorescence quenching) quantify target affinity. Molecular docking (AutoDock Vina) predicts binding modes .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

  • Hypothesis Testing :

  • Cell Line Variability : Test sensitivity in isogenic pairs (e.g., EGFR wild-type vs. mutant NSCLC lines) to identify dependency on specific pathways .
  • Assay Conditions : Standardize incubation time (48–72 hr), serum concentration, and use of apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .
    • Mechanistic Follow-Up : RNA-seq profiling post-treatment identifies differentially expressed genes (e.g., Bcl-2 downregulation), clarifying apoptotic vs. necrotic pathways .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Selectivity Screening :

  • Kinase Panel Assays : Use recombinant kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits at 1 µM compound concentration .
  • Proteomic Profiling : SILAC-based mass spectrometry detects protein interaction shifts in treated vs. untreated cells .
    • Chemical Optimization : Introduce steric hindrance (e.g., methyl groups on quinazoline) or modify the butylamino chain length to enhance selectivity .

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